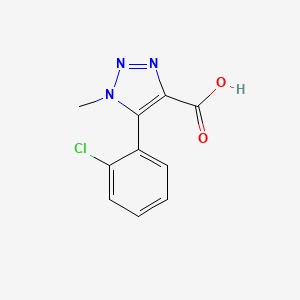
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction where a suitable chlorophenyl precursor reacts with the triazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group.
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methyl group and the carboxylic acid functionality, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H8ClN3O2 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-14-9(8(10(15)16)12-13-14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
LPHMAIDOHPPADD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)C(=O)O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


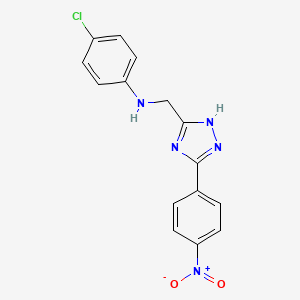

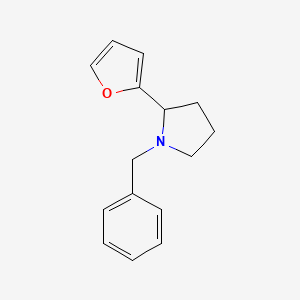
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)
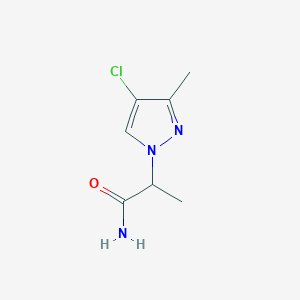
![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)

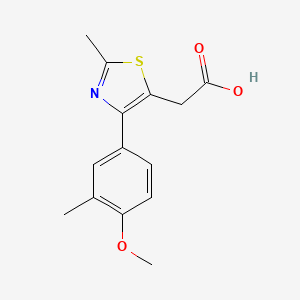
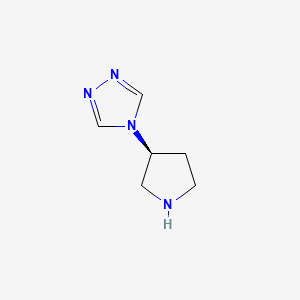
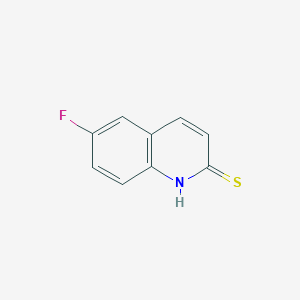
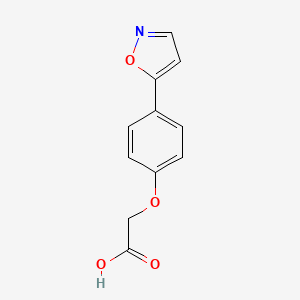
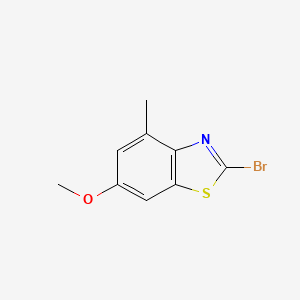
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
